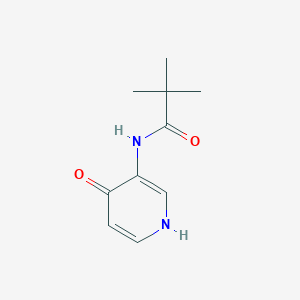

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

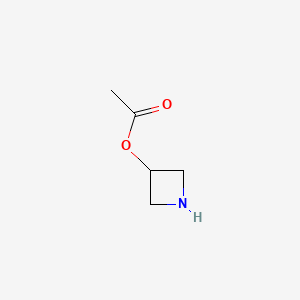

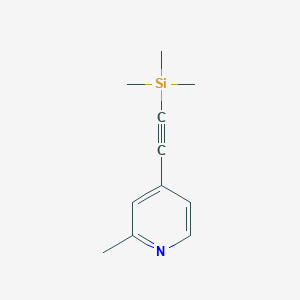

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is a specialty product for proteomics research . It has a molecular formula of C12H14FN3 and a molecular weight of 219.26 .

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The 1H NMR spectrum, δ, ppm: 1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .Chemical Reactions Analysis

6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride can be easily modified via acylation and sulfonylation with acyl chloride or sulfonyl chloride. It also reacts with alkyl chloride/bromide to form N-alkylated products .Physical And Chemical Properties Analysis

The molecular weight of 6-Fluoro-2-piperidin-4-yl-1H-benzimidazole is 219.26 . The melting point of a similar compound, 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole, is reported to be 302–306°C .Aplicaciones Científicas De Investigación

MCHR1 Antagonistic Activity

Field

Application

This compound is used in the synthesis of novel benzimidazole analogues, which are evaluated for their MCHR1 (Melanin-Concentrating Hormone Receptor 1) antagonistic activity .

Methods

The specific methods of application or experimental procedures are not detailed in the source.

Results

The results or outcomes of this application are not provided in the source.

Antibacterial Activity

Field

Application

N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives, which use this compound, have been synthesized and evaluated for their antibacterial activity .

Methods

The target products were obtained with 55–92% yields in relatively short reaction times using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .

Results

Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Sodium Channel Blockers

Application

This compound is used as a reagent in the synthesis of 3-amino-1- (5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers for the treatment of ischemic stroke .

Results

Akt1/Akt2 Dual Inhibitors

Application

This compound is also used as a reagent in the synthesis of 2,3,5-trisubstituted pyridine derivatives, which are potent Akt1/Akt2 dual inhibitors .

Results

Proteomics Research

Field

Application

This compound is used as a specialty product for proteomics research .

Results

Parkinson’s Disease Research

Field

Application

This compound is used as a lead compound for developing new radiotracers with improved in vivo brain properties. Mutations that increase leucine-rich repeat kinase 2 (LRRK2) activity in the brain are associated with Parkinson’s disease .

Results

While [18F]FIPM presented limited potential as an in vivo PET tracer for LRRK2, it can be used as a lead compound for developing new radiotracers with improved in vivo brain properties .

Anticancer Research

Application

Piperidine derivatives, which can be synthesized using this compound, are being utilized in different ways as anticancer agents .

Results

Antiviral Research

Application

Piperidine derivatives, which can be synthesized using this compound, are being utilized in different ways as antiviral agents .

Propiedades

IUPAC Name |

6-fluoro-2-piperidin-4-yl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXWQIBLHVTQQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=C(N2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621760 |

Source

|

| Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-piperidin-4-yl-1H-benzimidazole | |

CAS RN |

295790-49-7 |

Source

|

| Record name | 6-Fluoro-2-(piperidin-4-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)

![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)